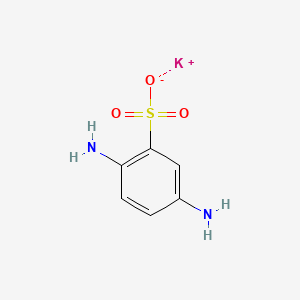
Benzenesulfonic acid, 2,5-diamino-, monopotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,5-diamino-, monopotassium salt is a chemical compound with the molecular formula C6H7KN2O3S. It is a derivative of benzenesulfonic acid, where two amino groups are substituted at the 2 and 5 positions of the benzene ring, and the sulfonic acid group is neutralized with potassium. This compound is known for its applications in dye synthesis and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,5-diamino-, monopotassium salt typically involves the sulfonation of 2,5-diaminobenzene. The process begins with the nitration of benzene to form dinitrobenzene, followed by reduction to yield 2,5-diaminobenzene. This intermediate is then subjected to sulfonation using concentrated sulfuric acid to produce 2,5-diaminobenzenesulfonic acid. Finally, the sulfonic acid is neutralized with potassium hydroxide to form the monopotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for nitration, reduction, and sulfonation steps, followed by crystallization and purification to obtain the final product. The reaction conditions are optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,5-diamino-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like thionyl chloride and ammonia are employed for substitution reactions.
Major Products
Oxidation: Formation of 2,5-dinitrobenzenesulfonic acid.
Reduction: Regeneration of 2,5-diaminobenzenesulfonic acid.
Substitution: Formation of sulfonamides and sulfonyl chlorides.
Scientific Research Applications
Benzenesulfonic acid, 2,5-diamino-, monopotassium salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2,5-diamino-, monopotassium salt involves its interaction with molecular targets through its amino and sulfonic acid groups. These functional groups can form hydrogen bonds and ionic interactions with enzymes and other biomolecules, influencing their activity and stability. The compound can also participate in redox reactions, altering the oxidative state of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the amino groups, making it less reactive in certain chemical reactions.
2,4-Diaminobenzenesulfonic acid: Similar structure but with amino groups at different positions, affecting its reactivity and applications.
4,4’-Diaminostilbene-2,2’-disulfonic acid: Contains additional sulfonic acid groups, used in different industrial applications
Uniqueness
Benzenesulfonic acid, 2,5-diamino-, monopotassium salt is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both amino and sulfonic acid groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields .
Properties
CAS No. |
77847-12-2 |
|---|---|
Molecular Formula |
C6H7KN2O3S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
potassium;2,5-diaminobenzenesulfonate |
InChI |
InChI=1S/C6H8N2O3S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,7-8H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
WRFPRPDYXWUOEK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])N.[K+] |
Related CAS |
88-45-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















